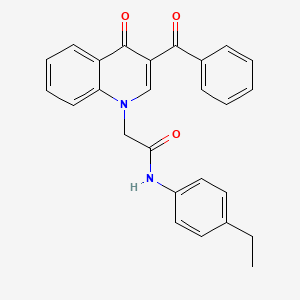

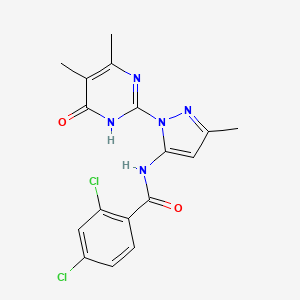

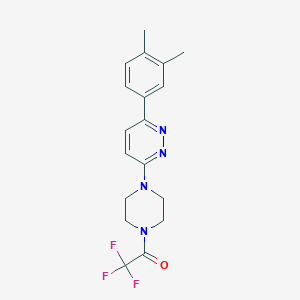

![molecular formula C17H17N3O2S2 B2506516 2-((6-metoxibenzo[d]tiazol-2-il)amino)-5,5-dimetil-5,6-dihidrobenzo[d]tiazol-7(4H)-ona CAS No. 862975-45-9](/img/structure/B2506516.png)

2-((6-metoxibenzo[d]tiazol-2-il)amino)-5,5-dimetil-5,6-dihidrobenzo[d]tiazol-7(4H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.

BenchChem offers high-quality 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de la Detección de Quórum

Se ha descubierto que los derivados de benzotiazol son potentes inhibidores selectivos de la detección de quórum lasB de bacterias Gram-negativas . La detección de quórum es un término bien conocido para describir la comunicación célula a célula bacteriana. Las bacterias utilizan vías de detección de quórum para responder a factores externos como la disponibilidad de nutrientes, los mecanismos de defensa y coordinar los comportamientos tóxicos del huésped, como la formación de biopelículas, la producción de virulencia y otros procesos patogénicos .

Quimiosensores para la Detección de Mercurio

El compuesto se ha utilizado como quimiosensor para la detección rápida y selectiva de iones de mercurio (II) en agua . El quimiosensor se vuelve azul cuando reacciona con iones de mercurio (II) debido a la formación de un complejo de coordinación 2:1 .

Detección de Biotiol

El compuesto, cuando se compleja con mercurio (II), puede usarse para la determinación de cisteína (Cys) en solución acuosa . El aminoácido que contiene tiol coordina preferentemente los iones de mercurio del complejo, lo que provoca la disociación del complejo de color azul y la liberación del colorante de color rosa .

Actividad Antibacteriana

Actividad Antiviral

Los derivados de benzotiazol han mostrado actividad antiviral . Se han vuelto especialmente relevantes debido a la amenaza de brotes de epidemias asociadas con la aparición y propagación de varios virus .

Agentes Antiinflamatorios

Se ha encontrado que los derivados de benzotiazol exhiben propiedades antiinflamatorias .

Inhibidores Enzimáticos

Los derivados de benzotiazol se han utilizado como inhibidores enzimáticos .

Materiales de Fluorescencia

Los derivados de benzotiazol se utilizan en la creación de materiales de fluorescencia .

Mecanismo De Acción

Target of Action

Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .

Mode of Action

The compound, also known as a benzothiazole azo dye, has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Biochemical Pathways

The compound’s interaction with mercury (ii) ions suggests it may play a role in pathways related to heavy metal detection and detoxification .

Pharmacokinetics

Similar compounds have been used in aqueous solutions, suggesting they may be water-soluble and potentially bioavailable .

Result of Action

The result of the compound’s action is a color change in the presence of mercury (II) ions, indicating its potential use as a chemosensor . This color change is due to the formation of a 2:1 coordination complex with the mercury (II) ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of mercury (II) ions in the environment triggers the compound’s color change . The compound’s efficacy as a chemosensor may also be influenced by factors such as pH, temperature, and the presence of other ions .

Análisis Bioquímico

Biochemical Properties

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of coordination complexes, which can alter the activity of the enzymes and affect the overall biochemical reaction .

Cellular Effects

The effects of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and cellular effects .

Propiedades

IUPAC Name |

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-5-4-9(22-3)6-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAGYKWVAMXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/new.no-structure.jpg)

![3,5-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2506437.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)

![N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2506450.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2506455.png)